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Compound of Interest

2-(piperazin-1-ylcarbonyl)-1H-
Compound Name:
indole

Cat. No.: B171871

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of the compound 2-(piperazin-1-ylcarbonyl)-1H-indole. This molecule belongs to the indole-
2-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its wide
range of biological activities.[1][2] Derivatives of this core structure have shown promise as
antituberculosis agents, antioxidants, and kinase inhibitors, highlighting the importance of
developing efficient synthetic routes and thorough characterization methodologies.[1][3][4]

Synthesis Methodology

The synthesis of 2-(piperazin-1-ylcarbonyl)-1H-indole is typically achieved through the
coupling of indole-2-carboxylic acid with piperazine. A common and effective method for this
amide bond formation involves the use of a coupling agent to activate the carboxylic acid,
followed by nucleophilic attack by the amine.

Experimental Protocol

A plausible and widely used method for the synthesis of indole-2-carboxamides is the HATU-
mediated coupling reaction.[1]

Materials:

 Indole-2-carboxylic acid
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e Piperazine

e 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
e N,N-Diisopropylethylamine (DIPEA)

o Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)

o Saturated agueous sodium bicarbonate (NaHCO3) solution

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

Procedure:

o Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), dissolve indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

 Activation: To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the
mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic
acid.

o Amine Addition: Add piperazine (1.2 equivalents) to the reaction mixture. Note: As piperazine
has two secondary amine groups, careful control of stoichiometry is important to minimize di-
acylation. Using a slight excess of piperazine can favor the mono-acylated product.

e Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the
reaction can be monitored by thin-layer chromatography (TLC) until the starting material
(indole-2-carboxylic acid) is consumed.

o Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic
layer sequentially with saturated agueous NaHCOs solution and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl
acetate/hexane) to yield the pure 2-(piperazin-1-ylcarbonyl)-1H-indole.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized
compound. The following table summarizes the expected and reported data for 2-(piperazin-1-
ylcarbonyl)-1H-indole.
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Analysis

Data

Molecular Formula

C13H1sNs0[5]

Molecular Weight

229.28 g/mol [5][6]

Appearance

Expected to be a solid

Melting Point

Not explicitly reported; similar indole-2-
carboxamides have melting points in the range
of 160-180 °C.[3]

1H NMR

Expected chemical shifts (3, ppm) in CDCls:
Signals for the indole ring protons, piperazine
ring protons, and the indole N-H proton. Specific
peak assignments would require experimental

data.

13C NMR

Expected chemical shifts (6, ppm) in CDCls:
Signals for the carbonyl carbon, and the
carbons of the indole and piperazine rings.
Specific peak assignments would require

experimental data.

IR (Infrared) Spectroscopy

Expected characteristic peaks (v, cm~1): N-H
stretching (indole and piperazine), C=0
stretching (amide), C-N stretching, and aromatic
C-H stretching.[3]

Mass Spectrometry (MS)

Expected m/z for [M+H]*: 230.12. High-
resolution mass spectrometry would provide a
more precise mass for elemental composition

confirmation.

Boiling Point 470.5£35.0 °C (Predicted)[5]
Density 1.252+0.06 g/cm3 (Predicted)[5]
Visualizations

Synthesis Workflow
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The following diagram illustrates the key steps in the synthesis of 2-(piperazin-1-
ylcarbonyl)-1H-indole.
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Caption: Synthetic pathway for 2-(piperazin-1-ylcarbonyl)-1H-indole.

Potential Biological Sighaling Pathways

Indole and piperazine moieties are prevalent in compounds with diverse pharmacological
activities.[7][8][9] While the specific signaling pathways for the title compound are not
extensively studied, related molecules have been shown to interact with various biological
targets. This diagram illustrates a generalized overview of potential signaling pathways that
could be modulated by indole-piperazine derivatives.
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Caption: Potential biological targets and activities of indole-piperazine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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